molecular formula C25H35NO5 B1664168 4-Desmethyldecaline CAS No. 54422-29-6

4-Desmethyldecaline

Cat. No. B1664168
CAS RN: 54422-29-6
M. Wt: 423.5 g/mol
InChI Key: POQIAIKRAAHAAF-GLXFZOGESA-N
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Description

4-Desmethyldecaline is a biochemical.

Scientific Research Applications

Analysis Techniques

4-Desmethyldecaline, as a compound, may not have direct studies, but related compounds and methodologies can provide insights into its potential applications. One relevant approach is the use of mass spectrometry techniques like Desorption Electrospray Ionization - Mass Spectrometry (DESI-MS), which allows for the analysis of compounds directly from surfaces, reducing the need for sample preparation. This technique could potentially be applied to analyze 4-Desmethyldecaline in various contexts (Takáts et al., 2004).

Chemical Analysis and Drug Metabolism

Studies on other chemical compounds, such as dihydroceramide desaturase inhibitors, provide insights into chemical analysis and potential drug metabolism pathways that might be relevant to 4-Desmethyldecaline. Understanding the action of such compounds on enzymes can shed light on the metabolic pathways and therapeutic potentials of related compounds (Rahmaniyan et al., 2011).

Environmental Applications

Research on the environmental impact of compounds like 2,4-D herbicides provides a framework for understanding how 4-Desmethyldecaline might behave in natural environments, especially in terms of toxicity and degradation. This research can guide environmental monitoring and the development of remediation strategies for similar compounds (Zuanazzi et al., 2020).

Biomedical Research

The study of the estrogenic potency of compounds like diethylstilbestrol in various models provides a basis for exploring the biological activity of 4-Desmethyldecaline, particularly if it has similar structural or functional properties. Such research contributes to understanding the potential physiological effects of these compounds on living organisms (Adedeji et al., 2012).

Analytical Chemistry

Exploring the use of quaternary ammonium-based deep eutectic solvents for the extraction of various compounds can offer methods for the efficient extraction and analysis of 4-Desmethyldecaline. Such solvents are environmentally benign and can be tailored for specific analytical applications (Yao et al., 2017).

properties

CAS RN

54422-29-6

Product Name

4-Desmethyldecaline

Molecular Formula

C25H35NO5

Molecular Weight

423.5 g/mol

IUPAC Name

6-hydroxy-5-methoxy-2,18-dioxa-10-azapentacyclo[20.2.2.19,17.03,8.010,15]heptacosa-1(24),3,5,7,22,25-hexaen-19-one

InChI

InChI=1S/C25H29NO5/c1-29-24-15-23-20(14-22(24)27)21-13-19(12-17-4-2-3-11-26(17)21)31-25(28)10-7-16-5-8-18(30-23)9-6-16/h5-6,8-9,14-15,17,19,21,27H,2-4,7,10-13H2,1H3

InChI Key

POQIAIKRAAHAAF-GLXFZOGESA-N

SMILES

COC1=C(C=C2C3CC(CC4N3CCCC4)OC(=O)CCC5=CC=C(C=C5)OC2=C1)O

Canonical SMILES

COC1=C(C=C2C3CC(CC4N3CCCC4)OC(=O)CCC5=CC=C(C=C5)OC2=C1)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

4-Desmethyldecaline;  Decaline, O4'-demethyl-, (+-)-.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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